molecular formula C55H86O42S B2735518 Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin CAS No. 97227-33-3

Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin

Cat. No.: B2735518
CAS No.: 97227-33-3
M. Wt: 1451.31
InChI Key: DSTZIMMHXKJUSO-SLTDDZSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mono-6-O-(p-toluenesulfonyl)-γ-cyclodextrin (CAS: 97227-33-3) is a γ-cyclodextrin derivative functionalized with a p-toluenesulfonyl (tosyl) group at the 6-position of one glucose unit. Its molecular formula is C₅₅H₈₆O₄₂S, with a molecular weight of 1451.31 g/mol . This modification introduces a hydrophobic tosyl group, enhancing its utility as a versatile intermediate for further chemical derivatization. The tosyl group acts as an excellent leaving group, enabling nucleophilic substitution reactions to introduce diverse functionalities (e.g., azides, amines, or thiols) . Applications span drug delivery, polymer chemistry, and molecular recognition due to its ability to form inclusion complexes with hydrophobic guest molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin typically involves the selective tosylation of gamma-cyclodextrin. The process begins with the activation of the hydroxyl group at the 6-O position using p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperature, solvent selection, and efficient purification techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Acid and Base Catalysts: Sulfuric acid, sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-cyclodextrin derivatives, while oxidation reactions can introduce carbonyl or carboxyl groups .

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems

  • Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin is primarily utilized in drug delivery systems. Its ability to form inclusion complexes with poorly soluble drugs enhances their solubility and stability, facilitating better bioavailability. This characteristic is particularly beneficial for hydrophobic drugs, which often present challenges in formulation and delivery .

Encapsulation of Active Ingredients

  • The compound can encapsulate active pharmaceutical ingredients (APIs), protecting them from degradation and improving their release profiles. This property is crucial in developing sustained-release formulations where controlled drug release is desired .

Food Industry Applications

Flavor and Nutrient Encapsulation

  • In the food industry, this compound serves as an effective encapsulating agent for flavors and nutrients. It improves the stability and release of these compounds during processing and storage, thereby enhancing the overall taste and nutritional value of food products .

Stabilizer and Emulsifier

  • The compound acts as a stabilizer and emulsifier, helping to maintain the texture and consistency of food products. Its ability to interact with both hydrophilic and hydrophobic substances makes it valuable in various formulations .

Cosmetic Formulations

Carrier for Active Ingredients

  • In cosmetics, this compound is used as a carrier for active ingredients. It enhances the absorption of these ingredients into the skin, ensuring better efficacy of skincare products. This application is particularly relevant for sensitive skin formulations where gentle yet effective delivery systems are required .

Environmental Remediation

Pollutant Encapsulation

  • The compound has potential applications in environmental remediation by encapsulating pollutants from water and soil. This property aids in the removal of harmful substances, contributing to environmental cleanup efforts .

Analytical Chemistry

Separation and Identification Techniques

  • This compound is employed in various analytical techniques to enhance the separation and identification of compounds. Its ability to form complexes with analytes improves the accuracy and efficiency of chemical analyses, making it a valuable tool in research laboratories .

Summary Table of Applications

Application AreaSpecific Uses
Pharmaceuticals Drug delivery systems, encapsulation of APIs
Food Industry Flavor/nutrient encapsulation, stabilizer/emulsifier
Cosmetics Carrier for active ingredients
Environmental Remediation Pollutant encapsulation
Analytical Chemistry Separation/identification techniques

Case Studies

  • Pharmaceutical Formulations:
    A study demonstrated that incorporating this compound into a formulation significantly increased the solubility of a poorly soluble drug (e.g., curcumin), leading to enhanced therapeutic effects without increasing toxicity levels .
  • Food Product Development:
    Research indicated that using this cyclodextrin derivative improved the retention of volatile compounds in flavored beverages, resulting in a more stable product with prolonged flavor release during consumption .
  • Cosmetic Efficacy:
    A comparative study showed that skincare formulations containing this compound had higher absorption rates of active ingredients compared to standard formulations, leading to improved skin hydration levels after application .

Mechanism of Action

The mechanism of action of Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin involves its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic compounds, enhancing their solubility and stability. The p-toluenesulfonyl group can also participate in specific interactions with target molecules, facilitating selective binding and release. These properties make it a versatile tool in various applications, including drug delivery and molecular recognition .

Comparison with Similar Compounds

Structural and Functional Comparisons

Property Mono-6-O-(p-toluenesulfonyl)-γ-cyclodextrin Mono-6-O-mesitylenesulfonyl-γ-cyclodextrin Mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin
Cyclodextrin Core γ-CD (8 glucose units) γ-CD β-CD (7 glucose units)
Substituent p-Toluenesulfonyl Mesitylenesulfonyl p-Toluenesulfonyl
Hydrophobicity Moderate (tosyl group) High (bulkier mesitylenesulfonyl) Moderate
Reactivity High (tosyl as leaving group) Moderate (slower substitution due to steric hindrance) High
Synthesis Yield 27% (DMA, 100°C) 27% (DMA, 100°C) 23% (DMA, 100°C)
Applications Drug delivery, polymer cross-linking Enhanced hydrophobic complexation Prodrug synthesis, host-guest systems

Key Differences :

  • Cavity Size : γ-CD derivatives have a larger cavity (diameter ~9.5 Å) compared to β-CD (~7.8 Å), enabling encapsulation of bulkier molecules .
  • Substituent Effects : Mesitylenesulfonyl derivatives exhibit greater steric hindrance, reducing nucleophilic substitution efficiency but improving hydrophobic interactions .
  • Synthetic Accessibility : Tosyl-γ-CD is synthesized via regioselective tosylation using 1-(p-toluenesulfonyl)imidazole in alkaline aqueous solutions, whereas mesitylenesulfonyl derivatives require harsher conditions .

Comparison with Other Cyclodextrin Derivatives

  • Hydroxypropyl-γ-CD (HP-γ-CD) : Unlike tosyl-γ-CD, HP-γ-CD is water-soluble and used for solubilizing cholesterol in Niemann–Pick disease .
  • Maltosyl-γ-CD : Contains a glycosyl group instead of sulfonyl, offering superior aqueous solubility but reduced reactivity for further functionalization .
  • Mono-6-azido-γ-CD: Derived from tosyl-γ-CD via azide substitution, this derivative is pivotal in "click chemistry" for bioconjugation .

Physicochemical Properties

  • Solubility : Tosyl-γ-CD is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) .
  • Thermal Stability : Decomposes above 250°C, similar to β-CD derivatives .
  • Purity : Commercial batches exceed 90% purity (HPLC), higher than β-CD analogues (85–90%) due to optimized synthesis .

Biological Activity

Mono-6-O-(p-toluenesulfonyl)-γ-cyclodextrin (Ts-γ-CD) is a chemically modified derivative of γ-cyclodextrin, known for its unique structural properties and biological activities. This compound has garnered attention in various fields, including drug delivery, biochemistry, and supramolecular chemistry. This article explores the biological activity of Ts-γ-CD, synthesizing research findings, case studies, and relevant data.

Molecular Structure and Characteristics:

  • Molecular Formula: C55_{55}H86_{86}O42_{42}S
  • Molecular Weight: 1451.311 g/mol
  • Density: 1.6 ± 0.1 g/cm³
  • LogP: -6.95 (indicating high hydrophilicity)

Ts-γ-CD is synthesized through the tosylation of γ-cyclodextrin using p-toluenesulfonyl chloride (TsCl), typically in a pyridine solvent. This modification enhances the solubility and binding properties of γ-cyclodextrin, making it a versatile reagent in biological applications .

Biological Activity

1. Host-Guest Chemistry:
Ts-γ-CD exhibits significant host-guest chemistry, where it can encapsulate various lipophilic molecules within its hydrophobic cavity. This property is crucial for enhancing the solubility and stability of poorly soluble drugs. For instance, studies have shown that Ts-γ-CD can effectively form inclusion complexes with curcumin (CUR), a hydrophobic natural compound, demonstrating a formation constant of approximately 8.98 mM1^{-1} .

2. Cytotoxicity Studies:
The cytotoxic effects of Ts-γ-CD have been investigated using human dermal fibroblast cells (HDF). In vitro assays revealed that Ts-γ-CD exhibited low toxicity across various concentrations, indicating its potential as a safe drug carrier in biomedical applications . The MTT assay results confirmed no significant cytotoxicity at concentrations up to 500 µM, supporting its use in drug formulation without adverse effects on normal cells .

3. Antimicrobial Properties:
Recent studies have explored the antimicrobial activity of Ts-γ-CD against various pathogens. The compound has shown inhibitory effects on bacterial growth, making it a candidate for developing antimicrobial agents or preservatives in pharmaceutical formulations . The mechanism is believed to involve the disruption of bacterial cell membranes through inclusion interactions.

Case Studies

Case Study 1: Drug Delivery Systems
A study by Brown et al. demonstrated the use of Ts-γ-CD in formulating a novel drug delivery system for anti-HCV agents. The inclusion complex formed with the active pharmaceutical ingredient significantly improved solubility and bioavailability compared to the free drug .

Case Study 2: Cancer Therapeutics
In another investigation, Ts-γ-CD was evaluated for its ability to enhance the delivery of chemotherapeutic agents to cancer cells. The results indicated that encapsulation within Ts-γ-CD improved the therapeutic efficacy while reducing systemic toxicity, highlighting its potential in targeted cancer therapies .

Synthesis Methods

The synthesis of Ts-γ-CD typically involves:

  • Reaction Setup: γ-Cyclodextrin is reacted with p-toluenesulfonyl chloride in anhydrous pyridine.
  • Purification: The product is purified using recrystallization techniques or chromatography methods to achieve high purity.
  • Yield Optimization: Various studies report yields ranging from 25% to 67%, depending on reaction conditions such as temperature and solvent choice .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Mono-6-O-(p-toluenesulfonyl)-γ-cyclodextrin, and how can reaction conditions impact yield?

The synthesis typically involves sulfonation of γ-cyclodextrin using 1-(p-toluenesulfonyl)imidazole under alkaline conditions. Critical steps include:

  • Reagent Preparation : Grinding 1-(p-toluenesulfonyl)imidazole to fine particles to enhance reactivity and avoid yield reduction due to incomplete reactions .
  • Temperature Control : Maintaining a reaction temperature of 45°C during reagent addition improves homogeneity and yield. Cooling the sodium hydroxide solution to room temperature before addition is essential to prevent side reactions .
  • Purification : Filtration of the hot solution through a sintered glass funnel removes undissolved cyclodextrin, which can promote crystallization of impurities .

Q. How is the structure of Mono-6-O-(p-toluenesulfonyl)-γ-cyclodextrin validated experimentally?

Structural characterization employs:

  • NMR Spectroscopy : 13C^{13}\text{C} NMR (100 MHz, DMSO-d6_6) detects peaks at δ 21.2 (tosyl methyl), 59.3–59.9 (C6-O-tosyl), and 101.3–102.3 (anomeric carbons) .
  • HPLC and FTIR : Preparative HPLC isolates the product, while FTIR confirms sulfonate group incorporation via S=O stretching vibrations (~1350 cm1^{-1}) .

Q. What are common applications of this compound in host-guest chemistry?

The tosyl group enables functionalization for drug delivery systems. For example:

  • Antibiotic Complexation : The compound forms inclusion complexes with ciprofloxacin, enhancing solubility and antibacterial activity. Experimental design involves varying molar ratios and using UV-Vis spectroscopy to assess binding constants .
  • Prodrug Synthesis : It reacts with carboxylate drugs in dimethylacetamide (DMA) at 100°C to form colon-targeted prodrugs, with yields optimized via solvent polarity adjustments .

Advanced Research Questions

Q. How can multi-tosylation side products be minimized during synthesis?

Selective monotosylation requires:

  • Stoichiometric Control : Using 4 equivalents of 1-(p-toluenesulfonyl)imidazole suppresses multi-tosylation despite excess reagent, as the bulky γ-cyclodextrin cavity limits secondary reactions .
  • Alkaline pH Management : Adding NaOH at room temperature prevents hydrolysis of the tosylimidazole reagent, reducing free tosic acid (a multi-tosylating agent) .

Q. What methodologies resolve contradictions in NMR data interpretation for functionalized derivatives?

Discrepancies in 13C^{13}\text{C} NMR signals (e.g., C6-O-tosyl region) arise from conformational flexibility. Strategies include:

  • Variable Temperature NMR : Conducting experiments at 25–60°C to observe dynamic averaging effects .
  • Comparative Analysis : Cross-referencing with derivatives like 6-azido-γ-cyclodextrin to isolate tosyl-specific shifts .

Q. How does the tosyl group influence crystallinity in cyclodextrin-based metal-organic frameworks (MOFs)?

The tosyl moiety disrupts hydrogen bonding, reducing crystallinity. To counter this:

  • Co-Crystallization with Salts : Potassium ions template γ-cyclodextrin into cubic frameworks via vapor diffusion with alcohols, as shown in ethanol/water systems. PXRD confirms cubic symmetry (space group Ia3dIa\overline{3}d) .
  • Post-Synthetic Modification : Azide-alkyne "click" chemistry on the tosyl group introduces functional handles without disrupting the core structure .

Q. What experimental designs optimize drug release kinetics from cyclodextrin prodrugs?

Key approaches include:

  • Enzymatic Hydrolysis Studies : Simulating colonic conditions with β-glucuronidase to measure release rates of linked drugs (e.g., ibuprofen) via LC-MS .
  • pH-Dependent Stability Tests : Incubating prodrugs in buffers (pH 1.2–7.4) to assess gastric vs. intestinal stability .

Q. Methodological Notes

  • Yield Optimization : reports yields of 81.2% for Mono-6-O-(p-toluenesulfonyl)-γ-cyclodextrin using sodium sulfide, emphasizing reagent purity and grinding .
  • Contradiction Management : Discrepancies in optical rotation data ([α]D25[\alpha]_D^{25} +141° to +146° vs. literature values) necessitate calibration with internal standards like sucrose .

Properties

IUPAC Name

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86O42S/c1-14-2-4-15(5-3-14)98(79,80)81-13-23-47-31(70)39(78)55(89-23)96-46-22(12-62)87-53(37(76)29(46)68)94-44-20(10-60)85-51(35(74)27(44)66)92-42-18(8-58)83-49(33(72)25(42)64)90-40-16(6-56)82-48(32(71)24(40)63)91-41-17(7-57)84-50(34(73)26(41)65)93-43-19(9-59)86-52(36(75)28(43)67)95-45-21(11-61)88-54(97-47)38(77)30(45)69/h2-5,16-78H,6-13H2,1H3/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTZIMMHXKJUSO-CEUKPONPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O3)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86O42S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97227-33-3
Record name 6-O-Tosyl-γ-cyclodextrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97227-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.